3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Overview
Description
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the molecular formula C14H9ClN2O. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Scientific Research Applications
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly in developing new therapeutic agents.
Industry: Utilized in the development of optoelectronic devices and sensors.
Future Directions
Imidazo[1,5-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization . Other methods involve oxidative cyclization and transannulation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various halogenated derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its chlorine substituent enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCWTLEGLJZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383121 | |
Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446269-62-1 | |
Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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